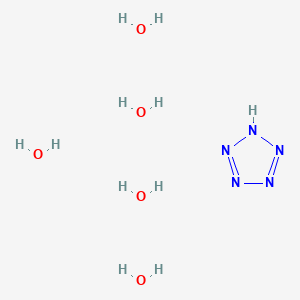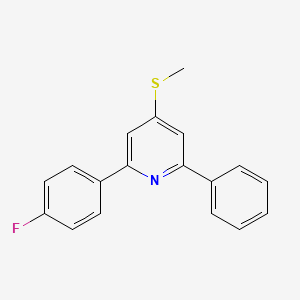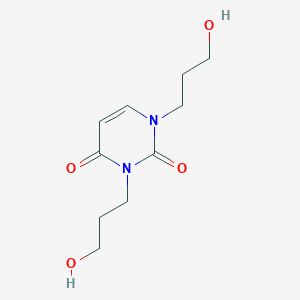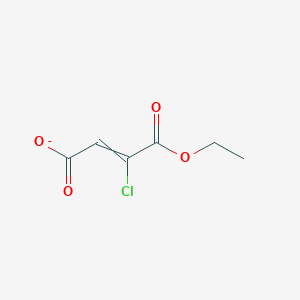![molecular formula C11H10O2 B14286152 5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 121851-50-1](/img/structure/B14286152.png)
5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-3-oxabicyclo[310]hexan-2-one is a bicyclic compound containing an oxirane ring fused to a cyclopropane ring with a phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) in hexane and tetrahydrofuran (THF) at -80°C, followed by treatment with acetyl chloride . Another method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst and blue LED irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.
Applications De Recherche Scientifique
5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. In the context of its use as an intermediate in the synthesis of milnacipran, the compound acts by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . The exact molecular targets and pathways involved in other applications may vary depending on the specific context and use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one: This compound has a similar bicyclic structure but with additional methyl groups.
3-Oxabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic framework but differ in the substituents attached to the rings.
Uniqueness
5-Phenyl-3-oxabicyclo[310]hexan-2-one is unique due to its specific structural features, including the phenyl group and the oxirane-cyclopropane fusion
Propriétés
Numéro CAS |
121851-50-1 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
5-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C11H10O2/c12-10-9-6-11(9,7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
GCZFCAPAERNAAO-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1(COC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


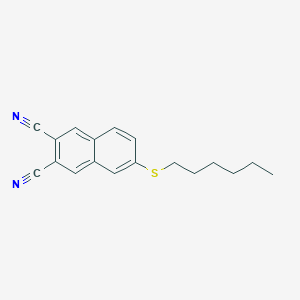
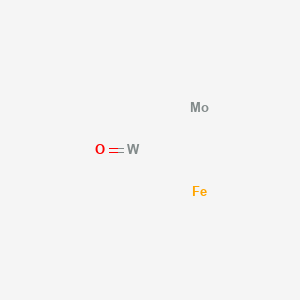

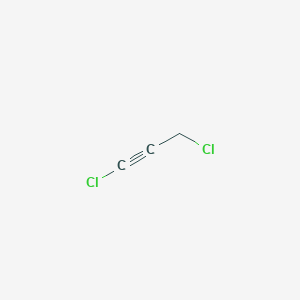
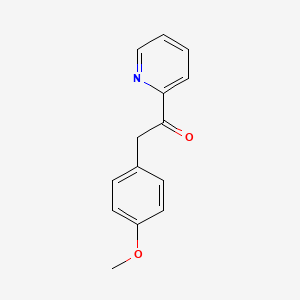
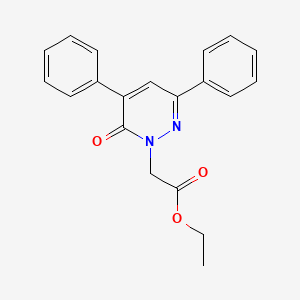
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
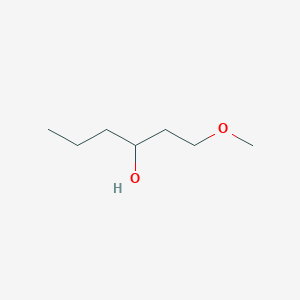
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
